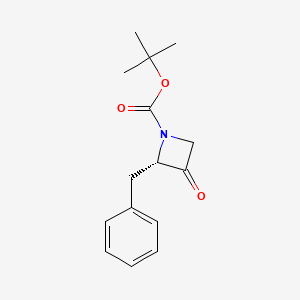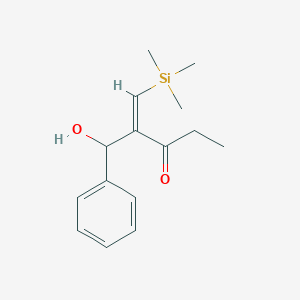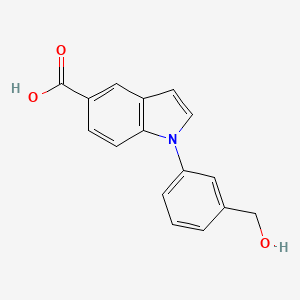![molecular formula C19H14O B15065557 4-Phenyl-2h-benzo[h]chromene CAS No. 33871-88-4](/img/structure/B15065557.png)
4-Phenyl-2h-benzo[h]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2h-benzo[h]chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenyl-2h-benzo[h]chromene can be synthesized through various methods. One common approach involves the one-pot synthesis using 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method includes the Petasis condensation of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization with ejection of amine upon heating .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2h-benzo[h]chromene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chromenones, while reduction can yield dihydrochromenes .
Aplicaciones Científicas De Investigación
4-Phenyl-2h-benzo[h]chromene has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2h-benzo[h]chromene involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways .
Comparación Con Compuestos Similares
4-Phenyl-2h-benzo[h]chromene can be compared with other similar compounds, such as:
2H-chromenes: These compounds share a similar core structure but differ in the position of the phenyl group and other substituents.
4H-chromenes: These analogs have a different arrangement of the pyran ring and exhibit distinct biological activities.
Benzopyrans: These compounds have a fused benzene and pyran ring system and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
33871-88-4 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
4-phenyl-2H-benzo[h]chromene |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-12H,13H2 |
Clave InChI |
USEICYRWTFUGLO-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)





![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)


